![molecular formula C8H10N2O B1375193 Cyclopropyl(pyrimidin-2-yl)methanol CAS No. 1339040-34-4](/img/structure/B1375193.png)
Cyclopropyl(pyrimidin-2-yl)methanol
Overview
Description
Cyclopropyl(pyrimidin-2-yl)methanol is a chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.18 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for Cyclopropyl(pyrimidin-2-yl)methanol is 1S/C8H10N2O/c11-7(6-2-3-6)8-9-4-1-5-10-8/h1,4-7,11H,2-3H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
Cyclopropyl(pyrimidin-2-yl)methanol is a liquid at room temperature .Scientific Research Applications
Anti-Fibrotic Applications
“Cyclopropyl(pyrimidin-2-yl)methanol” derivatives have shown promising results in the treatment of fibrosis. These compounds have been evaluated against immortalized rat hepatic stellate cells (HSC-T6) and have demonstrated better anti-fibrotic activities than some existing drugs . They inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium, indicating potential as novel anti-fibrotic drugs.
Antimicrobial Activity
Pyrimidine derivatives, including those with a “cyclopropyl(pyrimidin-2-yl)methanol” structure, are known to exhibit antimicrobial properties. This makes them valuable in the development of new antibiotics and antiseptics, particularly in an era of increasing antibiotic resistance .
Antiviral Agents
The pyrimidine moiety is a core structure in the design of antiviral drugs. Compounds containing “cyclopropyl(pyrimidin-2-yl)methanol” could potentially be synthesized and tested for their efficacy against various viral infections, contributing to the treatment of diseases like influenza and HIV .
Antitumor Properties
Research has indicated that pyrimidine derivatives can have antitumor effects. As such, “cyclopropyl(pyrimidin-2-yl)methanol” may be used in the synthesis of compounds for cancer treatment, possibly offering new avenues for chemotherapy .
Pharmacological Research
The compound’s structure is conducive to the synthesis of libraries of novel heterocyclic compounds with potential biological activities. It can serve as a starting point for the development of a wide range of pharmacologically active substances .
Chemical Biology
In chemical biology, “cyclopropyl(pyrimidin-2-yl)methanol” can be employed to construct novel heterocyclic compound libraries. These libraries are crucial for screening compounds for various biological activities and identifying new therapeutic agents .
Safety and Hazards
properties
IUPAC Name |
cyclopropyl(pyrimidin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-7(6-2-3-6)8-9-4-1-5-10-8/h1,4-7,11H,2-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEMQKGJSONMBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=NC=CC=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(pyrimidin-2-yl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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